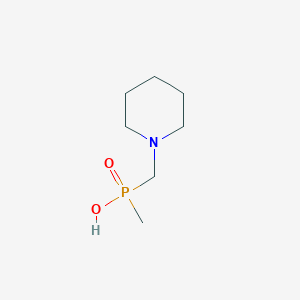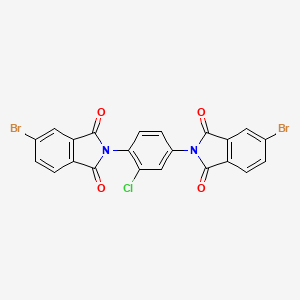![molecular formula C22H30N12O2 B11107047 N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11107047.png)
N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine ring, a phenyl group, and a triazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps. One common method includes the displacement of chlorine atoms in a triazine derivative with morpholine under controlled conditions . The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The triazole moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, morpholine, and various solvents like dioxane and water . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the triazine ring.
Scientific Research Applications
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine . This interaction can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core and exhibit similar chemical properties.
4-Amino-5-methyl-4H-1,2,4-triazole derivatives: These compounds have the triazole moiety and are used in similar research applications.
Uniqueness
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to its combination of the triazine, phenyl, and triazole groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C22H30N12O2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
3-N-[(E)-1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C22H30N12O2/c1-15(28-30-22-31-29-16(2)34(22)23)17-3-5-18(6-4-17)24-19-25-20(32-7-11-35-12-8-32)27-21(26-19)33-9-13-36-14-10-33/h3-6H,7-14,23H2,1-2H3,(H,30,31)(H,24,25,26,27)/b28-15+ |
InChI Key |
DNFOAOXSWQUPJX-RWPZCVJISA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C(\C)/C2=CC=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Canonical SMILES |
CC1=NN=C(N1N)NN=C(C)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolidin-4-one, 3-hydroxymethyl-5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-](/img/structure/B11106976.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide](/img/structure/B11107004.png)
![N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11107008.png)
![7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B11107016.png)

![N'-[(1E)-1-(3-hydroxy-1-oxo-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11107020.png)
![(2R,3R,10bS)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11107022.png)
![5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11107029.png)
![2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11107038.png)
![N'-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide](/img/structure/B11107042.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)

![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)](/img/structure/B11107063.png)
